The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in pharmaceuticals. It is characterized by its unique structural features, which include a benzodioxin moiety and a pyrrolone framework. This compound's intricate design suggests it may possess interesting biological activities, making it a subject of research in medicinal chemistry.
This compound can be synthesized from various precursors and has been referenced in several chemical databases and publications. It is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
This compound belongs to the class of organic heterocyclic compounds, specifically categorized under pyrrolones and benzodioxins. Its structure includes multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields and purities in the synthesis process.
The molecular structure of this compound can be described using its molecular formula and molecular weight of approximately 451.483 g/mol. The structure features:
The compound's structural data can be represented using various notations:
CC(C)N(CC)C(=O)C1=CC2=C(C=C1OCCO2)C(=O)N(C(=O)C3=CC=CC=C3)C(C)=C
InChI=1S/C24H31N3O5/c1-14(2)12-15(3)17(13-14)22(27)25(23(4,5)6)24(26)20-18-7-8-19(16(18)9)30-20/h7-8,12-13H,9-11H2,1-6H3,(H,25,27)
These notations provide insight into the compound's connectivity and stereochemistry.
The compound may undergo several types of chemical reactions:
Technical details such as reaction conditions (temperature, solvent choice, catalysts) are crucial for achieving desired outcomes in these reactions.
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is likely related to its interaction with specific biological targets:
Data supporting these mechanisms would typically come from biological assays and pharmacological studies.
The physical properties of this compound include:
Chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR, MS) would provide further insights into its physical and chemical characteristics.
The compound has potential applications in several scientific fields:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8